Cas no 22583-61-5 (1-(2-tert-butylphenyl)ethan-1-one)

1-(2-tert-Butylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by the presence of a tert-butyl group at the ortho position of the phenyl ring. This structural feature enhances its steric hindrance, making it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules requiring controlled reactivity. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in various chemical transformations. Its well-defined molecular structure allows for precise functionalization, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty materials. The tert-butyl group further contributes to its utility in sterically demanding reactions.
1-(2-tert-butylphenyl)ethan-1-one structure
22583-61-5 structure
Product Name:1-(2-tert-butylphenyl)ethan-1-one
CAS No:22583-61-5
MF:C12H16O
MW:176.254843711853
CID:1410829
PubChem ID:20585679
Update Time:2025-06-06

1-(2-tert-butylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-(1,1-dimethylethyl)phenyl]-
    • 1-(2-tert-butylphenyl)ethanone
    • CHEMBL5287973
    • AKOS017514449
    • SCHEMBL360806
    • 1-(2-tert-butylphenyl)ethan-1-one
    • DTXSID90608953
    • 22583-61-5
    • Z1251362309
    • EN300-116967
    • 1-(2-(tert-Butyl)phenyl)ethanone
    • Inchi: 1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3
    • InChI Key: MKDNDFZMUIMPPY-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 176.12018
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-(2-tert-butylphenyl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B490825-5mg
1-(2-tert-butylphenyl)ethan-1-one
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$ 50.00 2022-06-07
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B490825-10mg
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$ 95.00 2022-06-07
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$ 320.00 2022-06-07
A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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$610.00 2024-04-20
A2B Chem LLC
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$939.00 2024-04-20
A2B Chem LLC
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Enamine
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